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molecular formula C7H6ClFO3S B8483969 2-Chloro-4-fluorophenyl methanesulfonate

2-Chloro-4-fluorophenyl methanesulfonate

Cat. No. B8483969
M. Wt: 224.64 g/mol
InChI Key: NWPMKTJTUSDKMN-UHFFFAOYSA-N
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Patent
US04752326

Procedure details

To a mixture of 2-chloro-4-fluorophenol (14.7 g) and methylsulfonyl chloride (11.5 g), under ice-cooling, pyridine (30 g) was added dropwise. The resulting mixture was stirred at room temperature for 30 minutes to complete the methylsulfonylation, after which the pyridine was distilled off under reduced pressure. Toluene and water were added to the residue and the mixture was washed with a dilute aqueous hydrochloric acid, then with water. The toluene layer as separated was dried over anhydrous sodium sulfate and then the toluene was distilled off to afford the titled compound (20.8 g) as a pale yellow oil. After purification by silica gel chromatography, the oil was made colorless with a refractive index nD23 =1.5117.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].[CH3:10][S:11](Cl)(=[O:13])=[O:12]>N1C=CC=CC=1>[CH3:10][S:11]([O:9][C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[Cl:1])(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)O
Name
Quantity
11.5 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
Quantity
30 g
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
DISTILLATION
Type
DISTILLATION
Details
after which the pyridine was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene and water were added to the residue
WASH
Type
WASH
Details
the mixture was washed with a dilute aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The toluene layer as separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)(=O)OC1=C(C=C(C=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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